molecular formula C15H18N2O B1468506 [4-(Quinolin-2-yloxy)cyclohexyl]amine CAS No. 412290-24-5

[4-(Quinolin-2-yloxy)cyclohexyl]amine

Cat. No. B1468506
CAS RN: 412290-24-5
M. Wt: 242.32 g/mol
InChI Key: ZGEGSFCRVKVTGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

The chemical reactions involving quinoline and its derivatives are diverse. The main part of the review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

Scientific Research Applications

Immunomodulatory Applications

Quinoline derivatives, notably imiquimod, function as immune response modifiers by inducing cytokine production, including IFN-α, -β, and various interleukins. Despite lacking inherent antiviral or antiproliferative activity in vitro, they stimulate cytokine secretion in vivo, showcasing immunoregulatory, antiviral, antiproliferative, and antitumor activities. Imiquimod, in particular, has been used topically for treating skin disorders like genital warts, herpes, and basal cell carcinoma, highlighting the therapeutic potential of quinoline derivatives in immunomodulation and topical disease treatment (Syed, 2001).

Corrosion Inhibition

Quinoline compounds serve as effective corrosion inhibitors, especially for metallic materials. Their high electron density enables the formation of stable chelating complexes with metal surfaces, providing protection against corrosion. This application is significant in industries such as metallurgy and manufacturing, where material longevity and durability are crucial (Verma, Quraishi, & Ebenso, 2020).

Anticancer and Antimalarial Activities

Quinoline and quinazoline alkaloids have been the focus of extensive research due to their significant bioactivities. Compounds like quinine and camptothecin have paved the way for antimalarial and anticancer drug development. Quinoline derivatives exhibit a range of bioactivities, including antitumor, antibacterial, antifungal, and antiviral effects. This versatility underlines the potential of quinoline-based compounds in developing novel therapeutic agents (Shang et al., 2018).

Green Chemistry and Environmental Concerns

The synthesis of quinoline derivatives has been optimized towards greener and more environmentally friendly methods. These approaches aim to reduce the use of hazardous chemicals and solvents, highlighting the importance of sustainable chemistry in the design and manufacture of pharmaceuticals and other quinoline-based applications (Nainwal et al., 2019).

properties

IUPAC Name

4-quinolin-2-yloxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-12-6-8-13(9-7-12)18-15-10-5-11-3-1-2-4-14(11)17-15/h1-5,10,12-13H,6-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEGSFCRVKVTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Quinolin-2-yloxy)cyclohexyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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